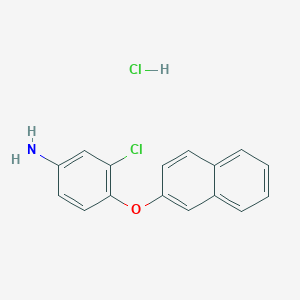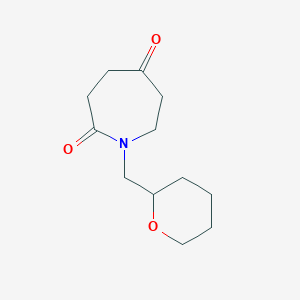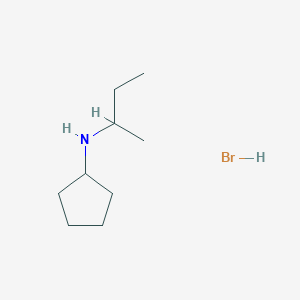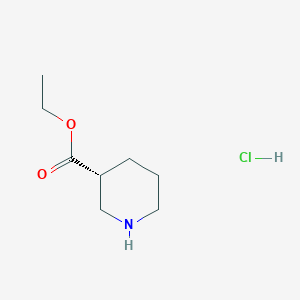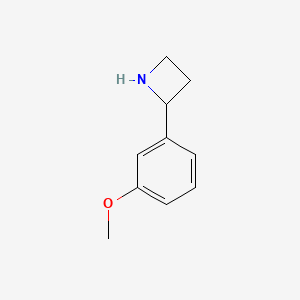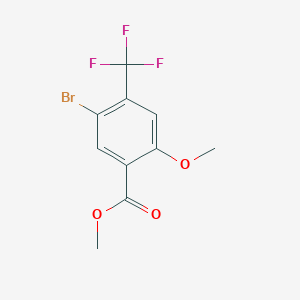
(3-吗啉基苯基)硼酸盐酸盐
描述
(3-Morpholinophenyl)boronic acid hydrochloride is a boronic acid derivative with the molecular formula C10H15BClNO3 and a molecular weight of 243.5 g/mol . This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis. It is often used as a reagent in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds .
科学研究应用
(3-Morpholinophenyl)boronic acid hydrochloride has a wide range of applications in scientific research:
作用机制
Target of Action
The primary target of 3-Morpholinophenylboronic Acid Hydrochloride is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The affected pathway is the SM cross-coupling reaction . This reaction involves chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which is a fundamental process in organic synthesis .
Result of Action
The result of the action of 3-Morpholinophenylboronic Acid Hydrochloride is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This is a key process in organic synthesis, enabling the creation of complex organic compounds .
Action Environment
The action of 3-Morpholinophenylboronic Acid Hydrochloride is influenced by the reaction conditions of the SM cross-coupling process . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The compound itself is relatively stable, readily prepared, and generally environmentally benign .
生化分析
Biochemical Properties
(3-Morpholinophenyl)boronic acid hydrochloride plays a significant role in biochemical reactions, particularly in the interaction with enzymes, proteins, and other biomolecules. This compound is known to form reversible covalent bonds with diols and other nucleophiles, which makes it useful in the study of enzyme inhibition and protein interactions . For example, it can interact with serine proteases, forming a stable complex that inhibits the enzyme’s activity. Additionally, (3-Morpholinophenyl)boronic acid hydrochloride can bind to carbohydrate molecules, making it useful in glycoprotein and glycolipid studies .
Cellular Effects
The effects of (3-Morpholinophenyl)boronic acid hydrochloride on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins . This, in turn, affects downstream signaling pathways and can result in changes in gene expression. Additionally, (3-Morpholinophenyl)boronic acid hydrochloride can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of (3-Morpholinophenyl)boronic acid hydrochloride involves its ability to form covalent bonds with biomolecules. This compound can bind to the active sites of enzymes, inhibiting their activity by forming a stable complex . For example, it can inhibit serine proteases by binding to the serine residue in the enzyme’s active site. Additionally, (3-Morpholinophenyl)boronic acid hydrochloride can modulate gene expression by interacting with transcription factors and other regulatory proteins . This interaction can lead to changes in the transcriptional activity of specific genes, thereby influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Morpholinophenyl)boronic acid hydrochloride can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture and light . Long-term studies have shown that (3-Morpholinophenyl)boronic acid hydrochloride can have sustained effects on cellular function, with some effects persisting even after the compound has been removed from the culture medium . This suggests that the compound can induce long-lasting changes in cellular processes, possibly through epigenetic modifications or other stable alterations in cellular function.
Dosage Effects in Animal Models
The effects of (3-Morpholinophenyl)boronic acid hydrochloride vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cell signaling pathways without causing significant toxicity . At higher doses, (3-Morpholinophenyl)boronic acid hydrochloride can induce toxic effects, including cell death and tissue damage . These adverse effects are likely due to the compound’s ability to form covalent bonds with essential biomolecules, leading to the disruption of critical cellular functions. Threshold effects have been observed, with certain dosages required to achieve specific biochemical and cellular effects .
Metabolic Pathways
(3-Morpholinophenyl)boronic acid hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can inhibit key metabolic enzymes, leading to changes in metabolite levels and metabolic flux . For example, it can inhibit glycolytic enzymes, resulting in altered glucose metabolism and energy production. Additionally, (3-Morpholinophenyl)boronic acid hydrochloride can interact with enzymes involved in lipid metabolism, affecting the synthesis and degradation of lipids .
Transport and Distribution
The transport and distribution of (3-Morpholinophenyl)boronic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, and it can bind to intracellular proteins that facilitate its distribution within the cell . Once inside the cell, (3-Morpholinophenyl)boronic acid hydrochloride can accumulate in specific cellular compartments, depending on its interactions with cellular components .
Subcellular Localization
The subcellular localization of (3-Morpholinophenyl)boronic acid hydrochloride is influenced by its chemical properties and interactions with cellular components. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through interactions with targeting signals or post-translational modifications . The localization of (3-Morpholinophenyl)boronic acid hydrochloride can affect its activity and function, as it can interact with different biomolecules in different cellular compartments .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Morpholinophenyl)boronic acid hydrochloride typically involves the reaction of 3-bromophenylboronic acid with morpholine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene . The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired boronic acid derivative.
Industrial Production Methods: Industrial production of (3-Morpholinophenyl)boronic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: (3-Morpholinophenyl)boronic acid hydrochloride undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The compound can be oxidized to form phenolic derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like toluene or ethanol.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenolic Derivatives: Formed through oxidation reactions.
相似化合物的比较
Phenylboronic Acid: Another boronic acid derivative used in similar coupling reactions.
4-Morpholinophenylboronic Acid: A structural isomer with similar reactivity.
3-Formylphenylboronic Acid: Used in organic synthesis and has similar functional groups.
Uniqueness: (3-Morpholinophenyl)boronic acid hydrochloride is unique due to the presence of the morpholine ring, which imparts distinct chemical properties and reactivity. This structural feature enhances its utility in specific synthetic applications, making it a valuable reagent in organic chemistry .
属性
IUPAC Name |
(3-morpholin-4-ylphenyl)boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO3.ClH/c13-11(14)9-2-1-3-10(8-9)12-4-6-15-7-5-12;/h1-3,8,13-14H,4-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNTWIZVTNRUME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N2CCOCC2)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660676 | |
| Record name | [3-(Morpholin-4-yl)phenyl]boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863248-20-8 | |
| Record name | [3-(Morpholin-4-yl)phenyl]boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






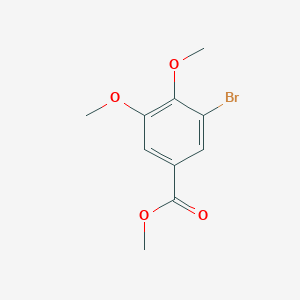
![4-(((4'-Methoxy-[1,1'-biphenyl])-4-sulfonamido)methyl)benzoic acid](/img/structure/B1417993.png)
